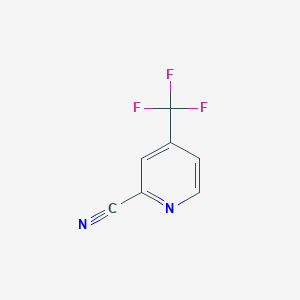

4-(Trifluoromethyl)picolinonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUSUSDRUJDLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604966 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-69-9 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Rigorous Characterization of 4-(Trifluoromethyl)picolinonitrile: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis and characterization of 4-(Trifluoromethyl)picolinonitrile, a pivotal building block in modern medicinal chemistry and materials science, is presented. This document provides an in-depth analysis of synthetic strategies, purification protocols, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Trifluoromethyl Picolinonitrile Moiety

The incorporation of a trifluoromethyl group (–CF3) into heterocyclic scaffolds is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group's strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring, making 4-(Trifluoromethyl)picolinonitrile a versatile intermediate for creating novel pharmacologically active agents and advanced materials.[1] This guide elucidates the critical aspects of its synthesis and characterization to ensure the production of high-purity material essential for downstream applications.

Synthetic Pathways: A Comparative Analysis

The synthesis of 4-(Trifluoromethyl)picolinonitrile can be approached through several strategic routes. The selection of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.

Route 1: Cyanation of a Pre-functionalized Pyridine Ring

A prevalent and effective method involves the cyanation of a 4-(trifluoromethyl)pyridine derivative bearing a suitable leaving group at the 2-position, such as a halogen. For instance, the palladium-catalyzed cyanation of 4-chloro-2-(trifluoromethyl)pyridine offers a direct route to the target molecule.[3]

Mechanism Insight: This transformation typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium cyanide), and concluding with reductive elimination to yield the desired nitrile and regenerate the palladium catalyst.

Alternatively, the Sandmeyer reaction provides a classic and robust method for introducing the nitrile group.[4][5][6] This involves the diazotization of a corresponding 2-amino-4-(trifluoromethyl)pyridine, followed by treatment with a copper(I) cyanide salt.[5][7] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4]

Causality in Experimental Choice: The Sandmeyer reaction, while being a powerful tool, requires careful temperature control during the diazotization step (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[7] The choice of copper(I) cyanide is critical as the copper(I) species catalyzes the formation of an aryl radical with the loss of nitrogen gas.[4]

Route 2: Ring Construction Strategies

Another approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl and cyano functionalities.[8] For example, the condensation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile can yield 4-(trifluoromethyl)nicotinonitrile, a constitutional isomer of the target compound, which can then potentially be further manipulated.[8] While offering high atom economy, these methods can be more complex and may require significant optimization.

Below is a generalized workflow for the synthesis of 4-(Trifluoromethyl)picolinonitrile via the Sandmeyer reaction, a commonly employed and reliable method.

Caption: Generalized workflow for the synthesis of 4-(Trifluoromethyl)picolinonitrile.

Detailed Experimental Protocol: Sandmeyer Cyanation

This section provides a robust, step-by-step protocol for the synthesis of 4-(Trifluoromethyl)picolinonitrile from 2-amino-4-(trifluoromethyl)pyridine.

Materials:

-

2-Amino-4-(trifluoromethyl)pyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-(trifluoromethyl)pyridine in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[7]

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The completion of diazotization can be confirmed by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.[7]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

-

Cool this cyanide solution to 0-5°C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the vigorously stirred cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-(Trifluoromethyl)picolinonitrile.

-

Characterization and Data Analysis

Rigorous characterization is imperative to confirm the identity and purity of the synthesized 4-(Trifluoromethyl)picolinonitrile. The following techniques are essential.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), with coupling patterns consistent with the substitution pattern. |

| ¹³C NMR | The spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon (typically δ 115-125 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, typically δ 120-130 ppm). |

| ¹⁹F NMR | A singlet corresponding to the –CF₃ group will be observed. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring. |

| Infrared (IR) | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.[9] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 4-(Trifluoromethyl)picolinonitrile (C₇H₃F₃N₂, MW: 172.11 g/mol ) should be observed.[10] |

Interpreting the Data: The combination of these spectroscopic techniques provides a comprehensive and self-validating confirmation of the product's structure.[11][12] For example, the presence of the nitrile stretch in the IR spectrum corroborates the cyanation reaction, while the specific chemical shifts and coupling patterns in the NMR spectra confirm the regiochemistry of the substituents on the pyridine ring.

Conclusion

The synthesis of 4-(Trifluoromethyl)picolinonitrile is a critical process for advancing research in medicinal chemistry and materials science. By understanding the nuances of the available synthetic routes, particularly the well-established Sandmeyer reaction, and employing rigorous characterization techniques, researchers can confidently produce high-purity material. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis and validation of this important chemical intermediate.

References

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

MDPI. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

- Google Patents.

-

Journal of Molecular Structure. Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. [Link]

- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

-

PubChem. 6-Bromo-4-(trifluoromethyl)picolinonitrile. [Link]

-

PubChemLite. 4-bromo-6-(trifluoromethyl)picolinonitrile (C7H2BrF3N2). [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

DSpace@MIT. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. [Link]

-

Buchler GmbH. Cyanation catalyzed by Quinidine Derivative. [Link]

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyridine. [Link]

-

Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

-

PubMed. Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. Optimization of catalysts for the synthesis of 4f product under microwave irradiation b. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

-

YouTube. Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubMed. Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 3. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 9. joasciences.com [joasciences.com]

- 10. 936841-69-9 | 4-(Trifluoromethyl)picolinonitrile - AiFChem [aifchem.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)picolinonitrile

Introduction

4-(Trifluoromethyl)picolinonitrile, identified by CAS Number 936841-69-9, is a fluorinated pyridine derivative of significant interest to the scientific community, particularly in the realms of medicinal chemistry and agrochemical synthesis.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts unique electronic properties that can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[2][3] This makes it a highly valuable building block for the development of novel pharmaceuticals and crop protection agents.[4]

The presence of the nitrile (-CN) functional group further enhances its synthetic utility, offering a versatile handle for a wide array of chemical transformations. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development, enabling scientists to design robust synthetic routes, predict its behavior in various media, and ensure proper characterization of its derivatives. This guide provides a detailed examination of the core physicochemical and spectroscopic properties of 4-(Trifluoromethyl)picolinonitrile, supported by established experimental protocols and field-proven insights for the research professional.

Molecular Structure and Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. 4-(Trifluoromethyl)picolinonitrile is unambiguously defined by a set of internationally recognized identifiers and structural descriptors.

A 2D representation of 4-(Trifluoromethyl)picolinonitrile.

Table 1: Chemical Identity and Molecular Descriptors

| Identifier | Value | Source |

| CAS Number | 936841-69-9 | [1] |

| IUPAC Name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | [1] |

| Synonyms | 4-(Trifluoromethyl)picolinonitrile, 2-Cyano-4-(trifluoromethyl)pyridine | [1][5] |

| Molecular Formula | C₇H₃F₃N₂ | [1][6] |

| Molecular Weight | 172.11 g/mol | [1] |

| Exact Mass | 172.024826 u | [5] |

| InChI | 1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | [1] |

| InChIKey | CNUSUSDRUJDLFU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=CN=C1C#N)C(F)(F)F | [1] |

Core Physicochemical Properties

The physical state, thermal properties, and solubility dictate the handling, reaction conditions, and purification strategies for a compound.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments | Source |

| Physical Form | Expected to be a solid at room temperature. | Based on the reported melting point. | N/A |

| Melting Point | 96-98 °C | A sharp melting range is a primary indicator of high purity. | [6] |

| Boiling Point | 289.6 °C (at 760 mmHg) | Indicates low volatility under standard conditions. | [5][6] |

| Density | ~1.4 ± 0.1 g/cm³ | The high density is typical for highly fluorinated organic compounds. | [5] |

| Purity | ≥98% | Commercially available at high purity, suitable for most synthetic applications. | [1] |

Causality Behind the Properties

-

Melting Point: The melting point of 96-98 °C is relatively high for a molecule of this size. This suggests strong intermolecular forces within the crystal lattice, likely driven by dipole-dipole interactions involving the polar nitrile and trifluoromethyl groups, as well as π-stacking of the pyridine rings.

-

pKa and Basicity: The pyridine nitrogen atom possesses a lone pair of electrons and is nominally basic. However, its basicity is significantly attenuated by the powerful electron-withdrawing effects of both the ortho-nitrile group and the para-trifluoromethyl group. These groups pull electron density away from the ring and the nitrogen atom, making the lone pair less available for protonation. Consequently, the pKa of the conjugate acid of 4-(trifluoromethyl)picolinonitrile is expected to be substantially lower than that of pyridine itself (pKa ≈ 5.2), rendering it a weak base. This property is crucial when selecting reagents for reactions involving the pyridine nitrogen.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. For a novel compound or for quality control, a combination of NMR, IR, and Mass Spectrometry is essential for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR: The proton spectrum will be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The electron-withdrawing substituents will shift these protons downfield relative to unsubstituted pyridine.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The nitrile carbon (C≡N) will appear around δ 115-120 ppm, while the carbon of the trifluoromethyl group will be a characteristic quartet (due to ¹JCF coupling) around δ 120-125 ppm. The four remaining aromatic carbons will have distinct shifts.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. The spectrum will show a single, sharp singlet, as all three fluorine atoms are chemically equivalent. Its chemical shift will be characteristic of a -CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C≡N Stretch: The most diagnostic peak will be a sharp, strong absorption band in the range of 2240-2220 cm⁻¹.[7] The position in this range is characteristic of an aromatic nitrile.

-

C-F Stretches: Very strong and broad absorption bands will be present in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic Stretches: C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretches: These will be observed as weaker bands just above 3000 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion: In a high-resolution mass spectrum (HRMS), the compound will exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) corresponding to its exact mass of 172.024826 u.[5] This measurement is crucial for confirming the molecular formula.

-

Fragmentation: Common fragmentation pathways may include the loss of HCN or F• radicals, providing further structural evidence.

Chemical Reactivity and Stability

The reactivity of 4-(trifluoromethyl)picolinonitrile is governed by the interplay of its three functional components: the pyridine ring, the nitrile group, and the trifluoromethyl group.

Logical relationship between functional groups and chemical properties.

-

Pyridine Ring: The ring is highly electron-deficient due to the combined inductive and resonance effects of the -CN and -CF₃ groups. This deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at another position.

-

Nitrile Group: This group is a versatile synthetic handle. It can be:

-

Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (picolinic acid derivative) or amide.

-

Reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield the corresponding aminomethylpyridine.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Stability and Storage: The compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture uptake.[8]

Standard Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following represent self-validating workflows for the characterization of 4-(Trifluoromethyl)picolinonitrile.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method to determine the purity of a sample. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of 4-(Trifluoromethyl)picolinonitrile and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

A generalized workflow for HPLC purity analysis.

Conclusion

4-(Trifluoromethyl)picolinonitrile is a well-defined crystalline solid whose physicochemical profile is dominated by the strong electron-withdrawing nature of its substituents. Its defined melting point, characteristic spectroscopic signatures, and the versatile reactivity of its nitrile group make it a reliable and valuable intermediate for complex molecular synthesis. The insights provided in this guide equip researchers and drug development professionals with the foundational knowledge required to confidently incorporate this powerful building block into their synthetic and research programs.

References

-

Seedion. 4-(Trifluoromethyl)picolinonitrile Product Page. [Link]

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile Compound Summary. [Link]

-

Autechaux, S. Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. [Link]

-

The Royal Society of Chemistry. Supporting Information for a research article. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

NIST WebBook. 4-(Trifluoromethoxy)phenylacetonitrile. [Link]

-

Autechaux, S. The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. [Link]

-

PubChem. 6-Bromo-4-(trifluoromethyl)picolinonitrile Compound Summary. [Link]

-

NIH National Center for Biotechnology Information. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. [Link]

-

Ark Pharma Scientific Limited. 4-amino-3-(trifluoromethyl)picolinonitrile Product Page. [Link]

-

PubChemLite. 4-bromo-6-(trifluoromethyl)picolinonitrile. [Link]

-

Metabolomics Workbench. MB Sample ID: SA026453. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents.

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities (Abstract). [Link]

Sources

- 1. 936841-69-9 | 4-(Trifluoromethyl)picolinonitrile - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-(Trifluoromethyl)picolinonitrile - 有机砌块 - 西典实验 [seedior.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

Spectroscopic Characterization of 4-(Trifluoromethyl)picolinonitrile: A Technical Guide for Researchers

Introduction

4-(Trifluoromethyl)picolinonitrile is a substituted pyridine derivative of increasing interest in medicinal and materials chemistry. The presence of three distinct functional moieties—a pyridine ring, a nitrile group, and a trifluoromethyl group—imparts unique electronic and steric properties that are critical to its function. Unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As direct experimental spectra for this specific compound are not widely available in public databases, this document serves as both a predictive guide and a methodological framework. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected spectral data, explain the underlying chemical principles, and provide robust protocols for data acquisition. This approach ensures that researchers can confidently acquire, interpret, and validate their own experimental findings.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-(Trifluoromethyl)picolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl group.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts are significantly influenced by the electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups, which deshield the ring protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | Doublet (d) or Singlet (s) | J ≈ 1-2 Hz | H-3 |

| ~8.0 - 8.2 | Doublet of Doublets (dd) | J ≈ 5 Hz, 1-2 Hz | H-5 |

| ~8.8 - 9.0 | Doublet (d) | J ≈ 5 Hz | H-6 |

Causality Behind Predictions:

-

H-6: This proton is ortho to the ring nitrogen, placing it in a highly deshielded environment. Its signal is expected to be the furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-3: Positioned between the two strong electron-withdrawing groups (-CN and -CF₃), H-3 is also significantly deshielded. Its coupling to H-5 is a four-bond coupling (meta-coupling), which is typically small (1-2 Hz), potentially resolving as a narrow doublet or even a sharp singlet.

-

H-5: This proton is coupled to both H-6 (ortho-coupling, ~5 Hz) and H-3 (meta-coupling, ~1-2 Hz), resulting in a doublet of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton. The presence of the trifluoromethyl group will introduce characteristic C-F coupling, most notably a quartet for the CF₃ carbon itself and smaller couplings to adjacent carbons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~152 - 154 | Singlet | C-6 |

| ~138 - 140 | Quartet (J ≈ 35-38 Hz) | C-4 |

| ~125 - 127 | Quartet (J ≈ 3-5 Hz) | C-5 |

| ~122 - 124 | Quartet (J ≈ 270-275 Hz) | -CF₃ |

| ~120 - 122 | Singlet or narrow quartet | C-3 |

| ~132 - 134 | Singlet | C-2 |

| ~116 - 118 | Singlet | -CN |

Expert Insights:

-

The signal for the -CF₃ carbon will be a prominent quartet with a large coupling constant (¹JCF ≈ 270-275 Hz), a hallmark of the trifluoromethyl group.

-

The carbon directly attached to the -CF₃ group, C-4 , will also exhibit a quartet splitting, but with a much smaller two-bond coupling constant (²JCF ≈ 35-38 Hz).

-

The other ring carbons may show even smaller quartet splittings due to longer-range C-F coupling.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[1][2] For 4-(Trifluoromethyl)picolinonitrile, a single, sharp signal is expected, as all three fluorine atoms are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -63 to -65 | Singlet | -CF₃ |

Rationale: The chemical shift for a -CF₃ group on an aromatic ring typically falls within this range relative to a CFCl₃ standard.[3][4] The absence of any adjacent fluorine or hydrogen atoms that would cause significant coupling will result in a singlet.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Section 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The spectrum of 4-(Trifluoromethyl)picolinonitrile will be dominated by absorptions from the nitrile, the aromatic ring, and the carbon-fluorine bonds.

Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2230 - 2240 | Medium, Sharp | C≡N stretch |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| ~1600, ~1470, ~1420 | Medium | Aromatic C=C and C=N ring stretching |

| ~1320 - 1330 | Strong | C-CF₃ stretch |

| ~1100 - 1200 | Very Strong, Broad | C-F symmetric and asymmetric stretches |

Expert Interpretation:

-

C≡N Stretch: The nitrile group provides a highly characteristic and sharp peak in a relatively clean region of the spectrum, making it an excellent diagnostic marker.

-

Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ confirms the existence of hydrogens on an sp²-hybridized carbon (the aromatic ring).

-

C-F Stretches: The most intense absorptions in the spectrum will be the C-F stretching bands. Their high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bonds. This region is often complex, with multiple overlapping bands.

Experimental Protocol for FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 4-(Trifluoromethyl)picolinonitrile powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

-

Data Collection: Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For 4-(Trifluoromethyl)picolinonitrile, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula is C₇H₃F₃N₂, giving a monoisotopic mass of 172.02 g/mol .

| m/z | Predicted Identity | Notes |

| 172 | [M]⁺• | Molecular Ion. Expected to be of moderate to high intensity. |

| 153 | [M - F]⁺ | Loss of a fluorine radical. |

| 145 | [M - HCN]⁺• | Loss of neutral hydrogen cyanide from the ring/nitrile. |

| 103 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 76 | [C₅H₂N]⁺ | Fragment corresponding to the pyridine ring after loss of CF₃ and CN. |

Trustworthiness of Fragmentation: The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[5] The pyridine ring is a stable aromatic system, and the loss of stable neutral molecules like HCN is a common fragmentation pathway for nitriles.

Predicted Fragmentation Pathway

Caption: Plausible fragmentation cascade for 4-(Trifluoromethyl)picolinonitrile under Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This energy is sufficient to ionize the molecule and induce fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

Conclusion

The structural elucidation of 4-(Trifluoromethyl)picolinonitrile is readily achievable through a synergistic application of NMR, IR, and MS. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in fundamental chemical principles. The ¹H, ¹³C, and ¹⁹F NMR spectra will define the covalent framework and confirm the trifluoromethyl group's presence. FTIR will provide rapid confirmation of the key nitrile and C-F functional groups, while mass spectrometry will verify the molecular weight and offer further structural proof through predictable fragmentation. By following the outlined protocols, researchers can generate high-quality data and confidently interpret their spectra to validate the structure and purity of this important chemical building block.

References

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Trifluoromethyl)picolinonitrile Derivatives

This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 4-(trifluoromethyl)picolinonitrile derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the picolinonitrile scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, X-ray diffraction analysis, and computational modeling of these valuable compounds.

The Significance of the 4-(Trifluoromethyl)picolinonitrile Scaffold in Modern Chemistry

The trifluoromethylpyridine (TFMP) moiety is a privileged structural motif in modern medicinal and agricultural chemistry.[1][3][4][5] The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly alter the electronic properties of the pyridine ring, impacting its pKa and reactivity.[1] Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and metabolic stability, crucial parameters for drug candidates.[4] When combined with the picolinonitrile framework, which contains a nitrile group capable of participating in various intermolecular interactions, these derivatives present a unique platform for the design of targeted therapeutics and advanced materials.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating the crystal structure of a 4-(trifluoromethyl)picolinonitrile derivative begins with its synthesis and the subsequent growth of high-quality single crystals.

Synthetic Pathways to 4-(Trifluoromethyl)picolinonitrile Derivatives

The synthesis of trifluoromethylpyridines can be approached through various strategies. A common method involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a versatile precursor for constructing the trifluoromethyl-substituted pyridine ring.[1]

Alternatively, chlorine/fluorine exchange reactions on a pre-formed trichloromethylpyridine can be employed to introduce the trifluoromethyl group.[1] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the picolinonitrile core.

Experimental Protocol: A Generalized Synthetic Approach

A generalized, hypothetical synthetic protocol for a 4-(trifluoromethyl)picolinonitrile derivative is outlined below. Note: This is a representative procedure and may require optimization for specific target molecules.

-

Reaction Setup: To a solution of a suitable trifluoromethyl-containing precursor (e.g., a substituted 4-halopicolinonitrile) in an appropriate anhydrous solvent (e.g., DMF, DMSO), add the desired nucleophile and a suitable base (e.g., K2CO3, Cs2CO3).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature determined by the reactivity of the substrates (typically ranging from 80 °C to 150 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(trifluoromethyl)picolinonitrile derivative.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in crystal structure analysis. A variety of techniques can be employed, and the optimal method is highly dependent on the physicochemical properties of the compound.

Common Crystallization Techniques for Small Organic Molecules:

| Crystallization Technique | Principle |

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, inducing crystallization. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. |

Protocol for Crystallization Screening:

-

Solubility Testing: Determine the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

-

Initial Screening: Set up small-scale crystallization trials using the techniques listed above with the most promising solvents identified in the solubility screen.

-

Optimization: Once initial crystal hits are observed, optimize the conditions by varying the solvent system, concentration, temperature, and rate of crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Analysis:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Steps in SCXRD Analysis:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam while a detector records the diffraction pattern.[6]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit between the calculated and observed diffraction patterns.[3]

Interpreting the Crystal Structure: From Data to Insights

The final output of a successful SCXRD experiment is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. The interpretation of this data provides crucial insights into the molecule's conformation and its interactions in the solid state.

Case Study: Crystal Structure of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid

Crystallographic Data for 4-(Trifluoromethyl)pyridine-2-carboxylic Acid: [3]

| Parameter | Value |

| Chemical Formula | C7H4F3NO2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1863(6) |

| b (Å) | 15.1325(9) |

| c (Å) | 17.6356(11) |

| α (°) | 107.189(2) |

| β (°) | 93.126(2) |

| γ (°) | 103.753(2) |

| Volume (ų) | 2254.2(2) |

| Z | 12 |

Analysis of Intermolecular Interactions

The crystal packing of 4-(trifluoromethyl)pyridine-2-carboxylic acid is dictated by a network of intermolecular interactions. In this particular structure, hydrogen bonds play a critical role.[3] The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of dimers or extended chains.

The trifluoromethyl group, while generally considered non-polar, can participate in weak C-H···F hydrogen bonds and halogen bonding interactions. The pyridine nitrogen atom is a hydrogen bond acceptor. The interplay of these various interactions governs the overall supramolecular architecture.

Logical Flow of Intermolecular Interaction Analysis:

Caption: A workflow for the analysis of intermolecular interactions in a crystal structure.

The Role of Computational Chemistry in Crystal Structure Analysis

Computational methods are increasingly used to complement experimental crystallographic data and to predict crystal structures.

-

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and to calculate the energies of different conformations and intermolecular interactions.

-

Crystal Structure Prediction (CSP): Algorithms can be employed to generate and rank plausible crystal packing arrangements based on calculated lattice energies. This can be particularly useful in understanding polymorphism, the ability of a compound to exist in multiple crystalline forms.

-

Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts in a crystal and can be used to quantify the contribution of different types of interactions to the overall crystal packing.

Conclusion and Future Perspectives

The crystal structure analysis of 4-(trifluoromethyl)picolinonitrile derivatives is a multifaceted process that combines synthetic chemistry, advanced analytical techniques, and computational modeling. A detailed understanding of the solid-state structure of these compounds is essential for advancing their development in drug discovery and materials science. As synthetic methodologies become more sophisticated and crystallographic techniques continue to evolve, we can anticipate a deeper understanding of the structure-property relationships that govern the behavior of this important class of molecules.

References

-

Zhou, J., et al. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. [Link]

-

Martin, D.P., & Cohen, S.M. (2015). Crystal structure of 1-hydroxy-5-(trifluoromethyl)pyridine-2(1H)-thione bound to human carbonic anhydrase II. RCSB Protein Data Bank. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4859. [Link]

-

Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 903. [Link]

-

Tsukamoto, M., & Nakamura, T. (2022). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 133, 130-133. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Trifluoromethyl-pyridine-2-carbonitrile | 936841-69-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. 936841-69-9 Cas No. | 4-(Trifluoromethyl)pyridine-2-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 6. Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Understanding the reactivity of the trifluoromethyl group on the pyridine ring

<_- a="">

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2][3] The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine ring imparts a unique combination of electronic and physicochemical properties that profoundly influence molecular reactivity and biological function.[1][4][5] This guide provides an in-depth analysis of the reactivity of this privileged core, focusing on the underlying electronic effects that govern its transformations. We will explore key reaction classes, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, offering mechanistic insights and practical considerations for synthetic chemists. The aim is to equip researchers with the fundamental knowledge required to strategically design and execute syntheses involving this versatile heterocyclic system.

The Electronic Influence of the Trifluoromethyl Group

The reactivity of the trifluoromethyl-substituted pyridine ring is dominated by the powerful electron-withdrawing nature of the CF₃ group.[2][4] This influence stems from two primary electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through the carbon-carbon sigma bond. This effect is potent and significantly acidifies the ring protons.

-

Resonance Effect (-R): While the trifluoromethyl group does not participate in resonance in the same way as a nitro group, it exerts a strong deactivating effect on the aromatic system. Its Hammett constant (σₚ) of 0.54 signifies a powerful electron-withdrawing capability, comparable to well-known deactivating groups.[2]

This profound electron deficiency has two major consequences for the pyridine ring's reactivity:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is rendered highly electron-poor and thus unreactive towards common electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it an excellent electrophile, highly susceptible to attack by nucleophiles, particularly when a suitable leaving group is present.[6][7]

The position of the CF₃ group dictates the regioselectivity of nucleophilic attack. A CF₃ group at the 2- or 4-position strongly activates the ring for SNAr at those positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative pyridine nitrogen.[7][8] A CF₃ group at the 3-position also activates the 2- and 6-positions towards nucleophilic attack.

Key Reaction Classes and Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of electron-deficient aromatic systems like trifluoromethylpyridines. The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

Mechanism:

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

-

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The presence of the CF₃ group is crucial as it stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy for the first, rate-determining step.[6]

Diagram: Generalized SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Positional Reactivity:

| CF₃ Position | Activated Positions for SNAr | Rationale for Activation |

| 2-CF₃ | C4, C6 | Strong activation due to inductive pull and resonance stabilization of the intermediate involving the ring nitrogen. |

| 3-CF₃ | C2, C6 | Activation is primarily inductive, making adjacent positions electrophilic. |

| 4-CF₃ | C2, C6 | Strong activation; the negative charge in the Meisenheimer complex is delocalized onto the ring nitrogen.[8] |

Metal-Catalyzed Cross-Coupling Reactions

While the electron-poor nature of the ring disfavors oxidative addition in some catalytic cycles, trifluoromethyl-substituted halopyridines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These methods are indispensable for forming C-C, C-N, and C-O bonds.

Common Cross-Coupling Reactions:

-

Suzuki Coupling (C-C bond formation): Palladium catalysts are commonly used to couple trifluoromethyl-substituted halopyridines with boronic acids or esters. This is a robust method for introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination (C-N bond formation): This palladium-catalyzed reaction is a powerful tool for synthesizing aniline and amine derivatives from trifluoromethyl-substituted halopyridines. It is widely used in drug discovery programs.

-

Sonogashira Coupling (C-C bond formation): This reaction, typically catalyzed by palladium and copper, couples terminal alkynes with halopyridines, providing access to alkynylpyridine derivatives.

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The electron-withdrawing CF₃ group can influence the electronics of the metal center during the catalytic cycle, sometimes requiring more electron-rich ligands to facilitate the oxidative addition step.

Synthetic Applications in Drug Discovery

The trifluoromethylpyridine motif is present in numerous approved drugs and clinical candidates.[2][3][9] Its inclusion is often strategic, aiming to enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate pKa for improved target binding.[1][4][5][10]

Case Study: Tipranavir Tipranavir is an anti-HIV drug that features a sulfonamide linkage to a trifluoromethylpyridine moiety.[9] The synthesis of this key fragment likely involves the reaction of an amine with (5-trifluoromethyl)-2-pyridinesulfonyl chloride, a classic example of nucleophilic substitution on an activated pyridine ring.[9]

Experimental Protocol: A Representative SNAr Reaction

This protocol describes the synthesis of 4-methoxy-2-(trifluoromethyl)pyridine from 4-chloro-2-(trifluoromethyl)pyridine, illustrating a typical SNAr procedure.

Objective: To replace the chlorine atom with a methoxy group via nucleophilic aromatic substitution.

Materials:

-

4-chloro-2-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. Then, carefully add sodium methoxide (1.1 - 1.5 eq) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-methoxy-2-(trifluoromethyl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Diagram: SNAr Experimental Workflow

Caption: Step-by-step workflow for a typical SNAr reaction.

Conclusion

The trifluoromethylpyridine core is a highly versatile and reactive scaffold whose synthetic utility is governed by the powerful electron-withdrawing properties of the CF₃ group. A thorough understanding of its propensity to undergo nucleophilic aromatic substitution and participate in various metal-catalyzed cross-coupling reactions is essential for its effective application in drug discovery and development. By leveraging these predictable reactivity patterns, medicinal chemists can continue to design and synthesize novel molecules with enhanced biological activity, improved pharmacokinetic profiles, and greater metabolic stability.

References

- The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. Retrieved from [Link]

- The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). Retrieved from [Link]

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2019). ResearchGate. Retrieved from [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters. Retrieved from [Link]

- The Value of Trifluoromethyl Pyridines in Modern Chemistry. (n.d.).

- Preparation of (trifluoromethyl)pyridines. (1987). Google Patents.

-

The importance of trifluoromethyl pyridines in crop protection. (2018). ResearchGate. Retrieved from [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science. Retrieved from [Link]

-

Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014). National Institutes of Health. Retrieved from [Link]

-

Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 434-439. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Obbu, C. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7296. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central. Retrieved from [Link]

-

Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. (2010). DSpace@MIT. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-(Trifluoromethyl)picolinonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)picolinonitrile, a key building block in the pharmaceutical and agrochemical industries. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the compound's molecular structure and the principles of organic chemistry. Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the effective use of 4-(Trifluoromethyl)picolinonitrile in synthesis and formulation.

Introduction to 4-(Trifluoromethyl)picolinonitrile

4-(Trifluoromethyl)picolinonitrile, with the chemical structure illustrated below, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its molecular formula is C₇H₃F₃N₂. The presence of both a trifluoromethyl (-CF₃) group and a nitrile (-CN) group on the picoline scaffold imparts unique electronic and physicochemical properties to the molecule. These functional groups are instrumental in modulating a compound's biological activity, metabolic stability, and bioavailability, making 4-(Trifluoromethyl)picolinonitrile a valuable intermediate in the synthesis of novel therapeutic agents and crop protection products.[1][2][3]

Understanding the solubility of this compound in common organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. Solubility dictates the choice of solvent for a chemical reaction, influences the efficiency of extractions and crystallizations, and is a critical parameter in the development of stable and effective formulations.

Predicting the Solubility of 4-(Trifluoromethyl)picolinonitrile

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 4-(Trifluoromethyl)picolinonitrile can be predicted by analyzing the contributions of its key structural features: the pyridine ring, the trifluoromethyl group, and the nitrile group.

The Role of the Pyridine Ring

The pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom has a lone pair of electrons, making the pyridine ring a polar and weakly basic structure. The aromatic nature of the ring allows for π-π stacking interactions with other aromatic compounds.

The Influence of the Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4][5] This has several effects on the molecule's properties:

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which generally increases a molecule's solubility in non-polar, organic solvents.[4] This property is crucial for enhancing membrane permeability in biological systems.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.[4][5]

-

Modulation of Polarity: While increasing lipophilicity, the strong dipole moment of the C-F bonds also introduces a significant local polarity.

The Impact of the Nitrile (-CN) Group

The nitrile group is a strongly polar functional group due to the triple bond between carbon and nitrogen and the high electronegativity of nitrogen.[6][7][8] Its key contributions to solubility are:

-

Dipole-Dipole Interactions: The polar nature of the nitrile group allows for strong dipole-dipole interactions with polar solvents.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, promoting solubility in protic solvents.[8]

Predicted Solubility Profile

Based on the analysis of its functional groups, the following solubility profile for 4-(Trifluoromethyl)picolinonitrile in common organic solvents can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the nitrile group and the pyridine ring.

-

Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as hydrogen bond donors to the nitrogen of the pyridine ring and the nitrile group.

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

-

Low to Moderate Solubility: Expected in non-polar aromatic solvents like toluene, which can interact with the pyridine ring through π-π stacking.

-

Low Solubility: Expected in non-polar aliphatic solvents such as hexane and cyclohexane, as the overall polarity of the molecule is significant.

-

Very Low Solubility: Expected in water, despite the presence of polar groups. The influence of the lipophilic trifluoromethyl group and the aromatic ring likely outweighs the hydrogen bonding potential with water.

Experimental Determination of Solubility

While predictions provide a useful starting point, experimental determination is essential for obtaining accurate quantitative solubility data. Two common methods for determining the solubility of a solid in a liquid are the static equilibrium method and the dynamic (polythermal) method. This guide details a robust static equilibrium method suitable for a research laboratory setting.

Principle of the Static Equilibrium Method

The static equilibrium method involves preparing a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically. This method is considered reliable for generating thermodynamically valid solubility data.[9][10]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the static equilibrium method.

Caption: Experimental workflow for determining the solubility of 4-(Trifluoromethyl)picolinonitrile.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

4-(Trifluoromethyl)picolinonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibration standards of 4-(Trifluoromethyl)picolinonitrile

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 4-(Trifluoromethyl)picolinonitrile of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of 4-(Trifluoromethyl)picolinonitrile to a tared glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Record the mass of the added solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Sampling and Analysis:

-

After the equilibration period, stop the agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask.

-

Record the mass of the transferred saturated solution.

-

Dilute the sample to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of 4-(Trifluoromethyl)picolinonitrile.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

-

Approach to Equilibrium: Perform the experiment by approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then cooling it down to the target temperature) to confirm that true thermodynamic equilibrium is reached.[9]

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to ensure that no phase transition or solvate formation has occurred.

-

Reproducibility: Conduct all experiments in triplicate to assess the precision of the measurements.

Qualitative Solubility Tests

For rapid screening or when a full quantitative determination is not required, qualitative solubility tests can provide valuable information.[11][12][13]

Procedure for Qualitative Solubility Testing

-

Place approximately 20-30 mg of 4-(Trifluoromethyl)picolinonitrile into a small test tube.

-

Add 1 mL of the test solvent in portions, agitating vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.

-

The following flowchart illustrates a systematic approach to qualitative solubility testing.

Caption: Flowchart for qualitative solubility testing of 4-(Trifluoromethyl)picolinonitrile.

Data Presentation

All quantitative solubility data should be summarized in a clear and organized table for easy comparison.

Table 1: Experimentally Determined Solubility of 4-(Trifluoromethyl)picolinonitrile at 25 °C (Example Data)

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | TBD | TBD |

| Toluene | 2.4 | TBD | TBD |

| Dichloromethane | 3.1 | TBD | TBD |

| Ethyl Acetate | 4.4 | TBD | TBD |

| Acetone | 5.1 | TBD | TBD |

| Acetonitrile | 5.8 | TBD | TBD |

| Ethanol | 4.3 | TBD | TBD |

| Methanol | 5.1 | TBD | TBD |

| Water | 10.2 | TBD | TBD |

TBD: To be determined experimentally.

Conclusion

References

-

Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 41(2), 425-429. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711-733. [Link]

-

Carreño, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). University of Colombo. [Link]

-

Organic Chemistry Solubility Tests: Qualitative Analysis. (n.d.). Studylib. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. [Link]

-

Semantic Scholar. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. [Link]

-

Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Saddleback College. [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Ankara University. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 919-922. [Link]

-

Turito. (2022, September 5). Nitriles- Structure, Properties Reactions, and Uses. [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid? [Link]

-

BYJU'S. (n.d.). Nitriles- Structure. [Link]

-